molecular formula C28H44N8O5 B586880 [(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate CAS No. 144742-33-6

[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate

Cat. No. B586880
CAS RN: 144742-33-6
M. Wt: 572.711
InChI Key: HCVWCSAQPGDGMI-WMTXJRDZSA-N
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Description

The compound “[(2S,3S,5R)-3-Azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate” is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . It is a versatile material with immense potential in scientific research. It offers a unique combination of properties that can be harnessed for various applications, including drug delivery systems, nanotechnology, and bioconjugation.

Scientific Research Applications

Antibacterial Activity

The compound has shown promise in antibacterial applications. A study found that certain similar compounds exhibited inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai, Dave, Shah, & Vyas, 2001).

Chemical Transformations

This compound undergoes chemical transformations that are significant in scientific research. For example, methyl 3-azido-2,3-dideoxy-α/β-D-arabino- and ‐α/β-D-ribo-hexopyranosides, which share a structural similarity, are transformed into 6-iodo analogues, leading to various other compounds (Liberek, Dąbrowska, Frankowski, & Smiatacz, 2004).

Antimicrobial Activity

Methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, which have a structural resemblance, exhibit antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli (Mukovoz, Gorbunova, Slepukhin, El′tsov, Ganebnykh, Sizentsov, & Korobova, 2017).

Synthesis and Characterization

The compound is involved in complex synthesis processes. For instance, compounds like (1R,3S,5R,6S)-6-acetoxy-3-(4-methylphenylsulfonyloxy)tropane, which have similar complex structures, are synthesized and characterized for their molecular configurations (Yang, Zhu, Niu, Chen, & Lu, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is Thymidylate kinase . This enzyme plays a crucial role in the nucleotide synthesis pathway, specifically in the conversion of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP).

Mode of Action

The compound interacts with its target, Thymidylate kinase, by binding to its active site This interaction inhibits the normal function of the enzyme, thereby disrupting the nucleotide synthesis pathway

Biochemical Pathways

The compound affects the nucleotide synthesis pathway . By inhibiting Thymidylate kinase, it prevents the conversion of dTMP to dTDP. This disruption can have downstream effects on DNA replication and repair, as these processes require a steady supply of nucleotides.

Result of Action

The inhibition of Thymidylate kinase by this compound disrupts the nucleotide synthesis pathway, potentially leading to a decrease in the availability of dTDP . This can have a significant impact on cellular processes that rely on nucleotides, such as DNA replication and repair.

properties

IUPAC Name

[(2S,3S,5R)-3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39)/t21-,22+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVWCSAQPGDGMI-WMTXJRDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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